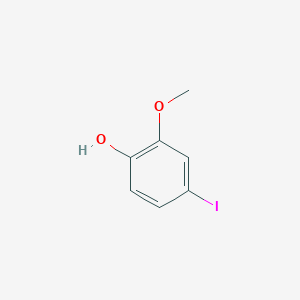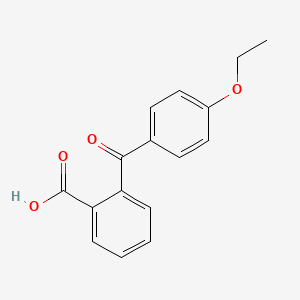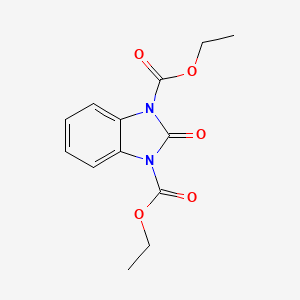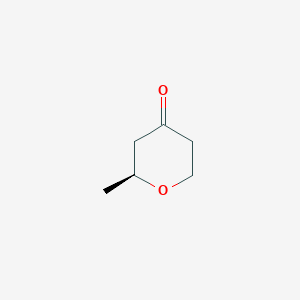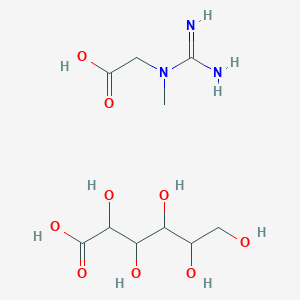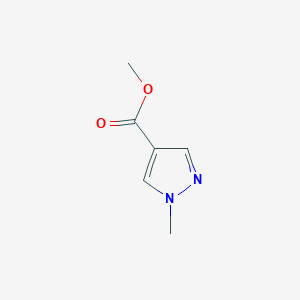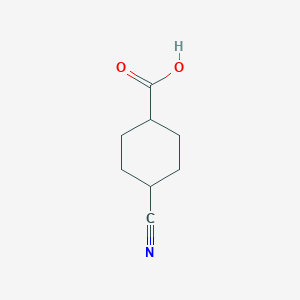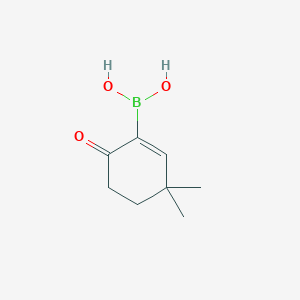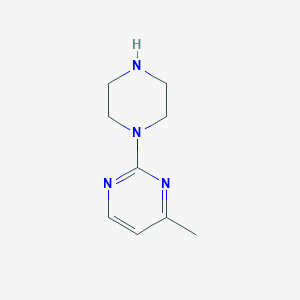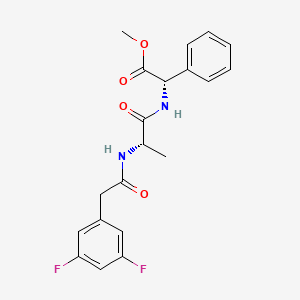
gamma-Secretase Inhibitor XVI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .
Scientific Research Applications
Alzheimer’s Disease Research
- Scientific Field: Neuroscience
- Application Summary: Gamma-Secretase Inhibitor XVI, also known as Semagacestat, was developed as a potential treatment for Alzheimer’s disease . It was designed to inhibit the γ-secretase, an enzyme that plays a key role in the production of amyloid-beta (Aβ) protein plaques, which are characteristic of Alzheimer’s disease .
- Methods of Application: In a double-blind, placebo-controlled trial, patients with probable Alzheimer’s disease were randomized to receive 100 mg or 140 mg of Semagacestat, or a placebo daily . The changes in cognition and functioning were assessed using the Alzheimer’s Disease Assessment Scale for cognition (ADAS-cog) and the Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale .
- Results: The trial was terminated before completion due to safety concerns . The ADAS-cog scores worsened in all three groups, and the ADCS-ADL scores also worsened in all groups . Patients treated with Semagacestat lost more weight and had more skin cancers and infections, treatment discontinuations due to adverse events, and serious adverse events .
Oral Squamous Cell Carcinoma (OSCC) Research
- Scientific Field: Oncology
- Application Summary: Gamma-Secretase Inhibitor XVI was used to investigate the role of Notch signaling inhibition on OSCC cell proliferation, cell cycle progression, cell apoptosis, cell migration, and cell invasion .
Future Drug Target for Alzheimer’s Disease
- Scientific Field: Drug Discovery
- Application Summary: Gamma-Secretase Inhibitor XVI is being considered as a future drug target for Alzheimer’s disease . The amyloid hypothesis of Alzheimer’s disease posits that aggregated Aβ triggers a cascade of events, including tau tangle formation and neuroinflammation, that ultimately lead to neurodegeneration and dementia .
Treatment of Desmoid Tumors
- Scientific Field: Oncology
- Application Summary: Nirogacestat, an oral γ-secretase inhibitor developed by SpringWorks Therapeutics, has been approved by the FDA for the treatment of desmoid tumors . Desmoid tumors are rare soft-tissue sarcomas, diagnosed in 3–5 people per million each year .
γ-Secretase Based Therapies for Cancer Treatment
- Scientific Field: Oncology
- Application Summary: Gamma-Secretase Inhibitor XVI is being explored for its potential in cancer treatment . The ability to accurately identify patients based on the activity of the pathway could improve the response to Gamma-Secretase Inhibitor XVI therapy for the treatment of cancer .
Neuroscience Applications
Future Directions
Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDRNSTUYCSQC-SGTLLEGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440198 |
Source


|
| Record name | gamma-Secretase Inhibitor XVI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase Inhibitor XVI | |
CAS RN |
208255-51-0 |
Source


|
| Record name | gamma-Secretase Inhibitor XVI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

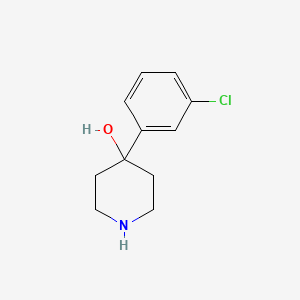

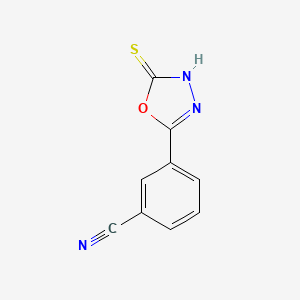
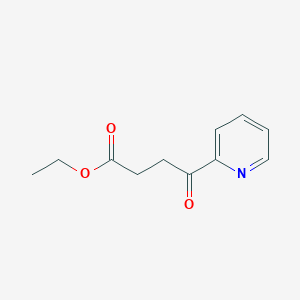
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
